molecular formula C21H23N3O4 B11153929 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide

2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide

Cat. No.: B11153929
M. Wt: 381.4 g/mol
InChI Key: QXUQTRIYYQKYCE-UHFFFAOYSA-N
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Description

2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with dimethoxy and methyl substitutions, as well as a phenethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide typically involves multiple steps. One common method starts with the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine. This intermediate is then subjected to heterocyclization under base-catalyzed ester condensation conditions to form the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the phenethylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinazolinone compounds.

Scientific Research Applications

2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethoxy and methyl substitutions may enhance the compound’s binding affinity and specificity. The phenethylacetamide moiety may also contribute to the compound’s overall biological activity by facilitating its interaction with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-phenethylacetamide is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C21H23N3O4/c1-14-23-17-12-19(28-3)18(27-2)11-16(17)21(26)24(14)13-20(25)22-10-9-15-7-5-4-6-8-15/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,25)

InChI Key

QXUQTRIYYQKYCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCC3=CC=CC=C3)OC)OC

Origin of Product

United States

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